molecular formula C19H16ClNO3 B11404215 N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11404215
M. Wt: 341.8 g/mol
InChI Key: SNTGVPYSKZHFBX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, which is fused with a carboxamide group and substituted with a 3-chloro-2-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process One common method includes the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate in the presence of a base to form an intermediate product This intermediate is then cyclized using a suitable cyclizing agent to form the chromene ring system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce chromene alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
  • N-(3-chloro-2-methylphenyl)-2-methyl-6-(morpholin-4-yl)methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific chromene ring system and the presence of both chloro and carboxamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H16ClNO3/c1-3-12-7-8-17-13(9-12)16(22)10-18(24-17)19(23)21-15-6-4-5-14(20)11(15)2/h4-10H,3H2,1-2H3,(H,21,23)

InChI Key

SNTGVPYSKZHFBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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